molecular formula C16H11Cl2N3O2S B2970523 N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide CAS No. 332408-18-1

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

Cat. No.: B2970523
CAS No.: 332408-18-1
M. Wt: 380.24
InChI Key: WVNCUVMCNXRCQB-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide (molecular formula: C₁₆H₁₁Cl₂N₃O₂S; molecular weight: 380.25 g/mol) is a 1,3,4-thiadiazole arylurea derivative. The compound features a central 1,3,4-thiadiazole ring substituted at position 5 with a 2,4-dichlorophenyl group and at position 2 with a carbamoyl-linked 4-methoxybenzamide moiety. Its synthesis involves the reaction of 5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine with 4-methoxybenzoyl chloride in a polar aprotic solvent (e.g., DMF or pyridine) under reflux conditions .

Biological Activity and Applications This compound belongs to a class of insecticides known for interfering with chitin synthesis in pests, leading to developmental disruption and mortality. It is categorized as a fourth-generation insecticide due to its high selectivity, low mammalian toxicity, and reduced environmental persistence compared to earlier analogs .

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c1-23-11-5-2-9(3-6-11)14(22)19-16-21-20-15(24-16)12-7-4-10(17)8-13(12)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNCUVMCNXRCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: The thiadiazole ring is usually formed by reacting 2,4-dichlorophenylhydrazine with carbon disulfide in the presence of a base such as potassium hydroxide.

  • Coupling with Methoxybenzamide: The resulting thiadiazole intermediate is then coupled with 4-methoxybenzoyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents onto the thiadiazole ring or the benzamide moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.

Scientific Research Applications

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been investigated for its biological activity, including antimicrobial, anticancer, and antioxidant properties.

  • Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases, such as infections and cancer.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and physicochemical properties of N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide can be contextualized against structurally related benzamide and thiadiazole derivatives. Key comparisons include:

Compound Name Substituents Biological Activity Key Findings References
N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide 3-Methylbenzamide Insecticidal (predicted) Lower logP (2.91) and higher solubility than 4-methoxy analog; activity linked to methyl group’s electron-donating effects.
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide 2-Methoxyphenyl, 2-methoxybenzamide Fungicidal, Insecticidal Dual methoxy groups enhance π-π stacking and membrane permeability; moderate antifungal activity against Fusarium spp.
N-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-4-((5-methyl-3-nitro-1H-pyrazol-1-yl)methyl)benzamide Nitropyrazole, 3,4-dichlorophenyl Broad-spectrum pesticidal Nitro group increases oxidative stability; synergistic activity against Lepidoptera and Coleoptera larvae.
Cyprazole (N-[5-(2-chloro-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide) Cyclopropanecarboxamide Herbicidal Bulky tert-butyl group reduces bioavailability but enhances soil persistence.

Key Comparative Insights

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (Cl, F): The 2,4-dichlorophenyl group in the target compound enhances electrophilicity, improving binding to chitin synthase enzymes . Analogues with nitro groups (e.g., ) show broader pest control but higher toxicity.
  • Electron-Donating Groups (OCH₃, CH₃): The 4-methoxy group in the target compound balances lipophilicity and solubility, optimizing tissue penetration. Methyl-substituted analogs (e.g., ) exhibit reduced potency due to weaker enzyme interactions.

Crystallographic and Stability Profiles

  • Intramolecular N–H⋯O hydrogen bonding in the target compound stabilizes a planar six-membered ring, reducing metabolic degradation .
  • Compounds lacking such interactions (e.g., cyprazole ) show shorter field half-lives due to weaker crystal packing.

Toxicity and Selectivity

  • The target compound’s LD₅₀ in rats (>2,000 mg/kg) surpasses analogs like diflubenzuron (LD₅₀ = 4,600 mg/kg ), attributed to its metabolically stable thiadiazole core.
  • Sulfonamide-containing derivatives (e.g., ) exhibit higher aquatic toxicity due to sulfhydryl group reactivity.

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide
LogP 3.45 2.91 3.12
Water Solubility (mg/L) 12.5 28.3 9.8
Melting Point (°C) 198–201 174–176 185–187

Biological Activity

N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H13Cl2N3OS
Molecular Weight364.25 g/mol
LogP4.9536
Polar Surface Area46.603 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Biological Activity Overview

Research indicates that compounds containing the thiadiazole moiety exhibit a wide range of biological activities, including:

  • Anticancer Activity : Thiadiazole derivatives have shown promising results against various cancer cell lines. For instance, studies have demonstrated that related compounds can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Antimicrobial Properties : Some derivatives have been tested for antibacterial and antifungal activities, showing effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .
  • Enzyme Inhibition : Thiadiazole compounds have been identified as potential inhibitors of various enzymes, including cyclooxygenase and kinases involved in cancer progression .

Case Studies

  • Anticancer Studies : A series of experiments evaluated the anticancer properties of this compound against multiple cancer cell lines. The compound exhibited significant anti-proliferative effects with IC50 values indicating its potential as a therapeutic agent.
  • Kinase Inhibition : In kinase assay studies, the compound demonstrated selective inhibition of EGFR and HER-2 kinases, which are critical targets in breast cancer treatment. The results indicated a strong binding affinity and stability in molecular dynamics simulations .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cell Viability Assays : The compound showed excellent anti-proliferation abilities in both 3D cell culture models and standard viability assays (CCK-8), particularly against breast cancer cells .
  • Mechanism of Action : Investigations into the mechanism revealed that the compound may act by disrupting critical signaling pathways involved in tumor growth and survival, potentially through modulation of kinase activity .

Q & A

Q. Key Considerations :

  • Control reaction temperature (90–100°C) to avoid side products.
  • Monitor pH during precipitation (optimize at pH 8–9 for maximal yield) .

Advanced Question: How are crystallographic data for this compound refined, and what challenges arise during refinement?

Answer:
Crystal structure refinement employs the SHELX suite (e.g., SHELXL97) for small-molecule crystallography. Key steps include:

  • Data Collection : Use a CAD-4 diffractometer with MoKα radiation (λ = 0.71073 Å) and ω/2θ scans. Collect ~5,000 reflections, filtering for I > 2σ(I) .
  • Refinement Parameters :
    • R-factor optimization (<0.05 for high-quality data).
    • Hydrogen atoms placed geometrically (C–H = 0.93 Å, N–H = 0.86 Å) and refined using a riding model .
    • Anisotropic displacement parameters for non-H atoms.

Q. Challenges :

  • Twinned Crystals : Resolved using the TWIN/BASF command in SHELXL.
  • Disorder in Dichlorophenyl Groups : Modeled with split positions and occupancy refinement .

Q. Example Crystallographic Data :

ParameterValue
Space groupP21/c
a, b, c (Å)8.1600, 7.6100, 27.102
β (°)92.42
V (ų)1681.5
Z4
R-factor0.044
wR(F²)0.122

Basic Question: How do intramolecular interactions influence the compound’s conformation?

Answer :
Intramolecular N–H⋯O hydrogen bonds stabilize planar six-membered rings (mean deviation: 0.0091 Å), reducing steric strain between the thiadiazole and methoxybenzamide moieties. Dihedral angles between aromatic rings (e.g., 24.94° for thiadiazole/dichlorophenyl) are critical for maintaining planarity and π-stacking interactions .

Q. Methodological Validation :

  • Hydrogen Bond Analysis : Measure bond lengths (N–H = 0.86 Å, H⋯O = 2.02 Å) and angles (N–H⋯O = 158°) via X-ray data.
  • DFT Calculations : Compare experimental geometries with optimized structures (B3LYP/6-31G*) .

Advanced Question: What in vitro assays are suitable for evaluating its antifungal activity?

Q. Answer :

  • Target Enzyme Assays : Test inhibition of fungal CYP51 (sterol 14α-demethylase) using UV-Vis spectroscopy to monitor substrate conversion (e.g., lanosterol → ergosterol) .
    • IC₅₀ determination: Dose-response curves at 0.1–10 µM concentrations.
  • Microsomal Stability : Incubate with Aspergillus fumigatus microsomes (1–4 hrs), analyze metabolites via LC-MS .
  • Cellular Efficacy : Measure MIC (Minimum Inhibitory Concentration) against Candida albicans (CLSI M27-A3 protocol).

Key Finding : Derivatives with dichlorophenyl groups show enhanced CYP51 binding (Kd ~15 nM) due to hydrophobic interactions in the active site .

Advanced Question: How can molecular docking predict interactions with biological targets?

Q. Answer :

  • Software : Use AutoDock Vina or Schrödinger Glide with fungal CYP51 crystal structures (PDB: 4UYL).
  • Protocol :
    • Prepare ligand (AM1-BCC charges) and receptor (remove water, add hydrogens).
    • Define a grid box (20 ų) centered on the heme cofactor.
    • Run 50 docking poses, rank by binding energy (ΔG).
  • Validation : Compare docking poses with crystallographic data (RMSD <2.0 Å). For this compound, π-π stacking with Phe228 and H-bonding to Tyr118 are critical .

Basic Question: What analytical techniques confirm purity and structural integrity?

Q. Answer :

  • HPLC : C18 column (MeCN/H2O + 0.1% TFA), retention time ~8.2 min.
  • NMR : Key signals include δ 8.21 (s, thiadiazole H), δ 7.45–7.89 (dichlorophenyl H), δ 3.87 (OCH₃) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S (±0.3%).

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